molecular formula C12H8Cl2FN B1435614 3-(2,4-Dichlorophenyl)-2-fluoroaniline CAS No. 1361866-28-5

3-(2,4-Dichlorophenyl)-2-fluoroaniline

Cat. No. B1435614
M. Wt: 256.1 g/mol
InChI Key: DRMWXWKPFRKQGR-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dichlorophenyl)-2-fluoroaniline” is likely to be a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .


Synthesis Analysis

While specific synthesis methods for “3-(2,4-Dichlorophenyl)-2-fluoroaniline” were not found, similar compounds are often synthesized through methods such as Suzuki–Miyaura coupling and other biocatalytic processes .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, boron reagents are often used in Suzuki–Miyaura coupling reactions . Additionally, protodeboronation of alkyl boronic esters has been reported .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds related to 3-(2,4-Dichlorophenyl)-2-fluoroaniline, revealing their potential in creating new materials and chemicals. For instance, studies on thiourea derivatives and their antipathogenic activity against bacterial strains suggest the utility of these compounds in developing new antimicrobial agents (Limban et al., 2011).

Antimicrobial and Antipathogenic Applications

The antipathogenic potential of synthesized compounds, especially those with fluorine and chlorine substituents, has been demonstrated to be effective against specific bacterial strains, indicating their significance in designing novel antibiotics with antibiofilm properties (Limban et al., 2011).

Environmental and Pollutant Degradation

Compounds like 3-(2,4-Dichlorophenyl)-2-fluoroaniline have been utilized in studying the sonochemical degradation of aromatic organic pollutants, suggesting their role in environmental remediation efforts. Such studies provide insights into the mineralization rates and byproduct formation during the degradation processes, highlighting the efficiency of sonochemical methods (Goskonda et al., 2002).

Organic Synthesis and Medicinal Chemistry

The research also delves into the molecular structure and reactivity of fluoro- and chloro-substituted compounds, offering a foundation for developing new synthetic methodologies and medicinal chemistry applications. Investigations into the crystal structure of related compounds have revealed intricate details about their molecular interactions, which are crucial for designing drugs with specific target activities (Betz, 2015).

Safety And Hazards

The safety data sheet for a similar compound, 3-(2,4-Dichlorophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Biocatalysis is becoming increasingly important in the synthesis of chiral drug intermediates, and this field of research has potential for future development .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(16)12(9)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMWXWKPFRKQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-2-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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